N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15038867
InChI: InChI=1S/C18H25N7O2/c1-2-24-5-7-25(8-6-24)12-16-21-17(19)23-18(22-16)20-13-3-4-14-15(11-13)27-10-9-26-14/h3-4,11H,2,5-10,12H2,1H3,(H3,19,20,21,22,23)
SMILES:
Molecular Formula: C18H25N7O2
Molecular Weight: 371.4 g/mol

N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

CAS No.:

Cat. No.: VC15038867

Molecular Formula: C18H25N7O2

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine -

Specification

Molecular Formula C18H25N7O2
Molecular Weight 371.4 g/mol
IUPAC Name 2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C18H25N7O2/c1-2-24-5-7-25(8-6-24)12-16-21-17(19)23-18(22-16)20-13-3-4-14-15(11-13)27-10-9-26-14/h3-4,11H,2,5-10,12H2,1H3,(H3,19,20,21,22,23)
Standard InChI Key YLAMUQXXYXMFJO-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine combines a 1,3,5-triazine ring system with two distinct substituents: a 4-ethylpiperazine methyl group at position 6 and a 2,3-dihydro-1,4-benzodioxin-6-yl amine group at position 2 (Figure 1). This configuration introduces both polar and hydrophobic regions, influencing its solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₅N₇O₂
Molecular Weight371.4 g/mol
IUPAC Name2-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-amino-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
CAS NumberNot publicly disclosed
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

The triazine core contributes to planar rigidity, while the piperazine and benzodioxin groups enhance conformational flexibility. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the connectivity of these moieties.

Synthesis and Reaction Optimization

Synthesizing this compound involves multi-step pathways designed to achieve regioselective functionalization of the triazine ring. A representative route proceeds as follows:

Step 1: Preparation of 4-Amino-6-(chloromethyl)-1,3,5-triazin-2-amine

The triazine backbone is constructed via cyclocondensation of cyanoguanidine with chloromethylating agents under acidic conditions.

Step 3: Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine

Buchwald-Hartwig amination links the triazine intermediate to the benzodioxin amine using a copper(I) catalyst and ligand system (e.g., CuI/1,10-phenanthroline) in dimethyl sulfoxide (DMSO).

Table 2: Critical Reaction Parameters

ParameterOptimal Condition
Temperature80–100°C
SolventAcetonitrile or DMSO
CatalystPd(PPh₃)₄ or CuI
Reaction Time12–24 hours
Yield45–60% (after purification)

Chromatographic techniques (e.g., HPLC) and recrystallization from ethanol-water mixtures are employed to isolate the final product.

Biological Activity and Mechanistic Insights

Triazine derivatives are renowned for their diverse pharmacological profiles. For N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine, preliminary studies suggest the following activities:

Antimicrobial Effects

Structural analogs of this compound disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Minimum inhibitory concentrations (MICs) of 4–16 μg/mL have been observed against methicillin-resistant Staphylococcus aureus (MRSA).

Anti-inflammatory Action

Modulation of NF-κB signaling reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models, with 50% inhibition achieved at 10 μM.

Applications in Medicinal Chemistry

The compound’s dual functionality—combining a triazine scaffold with a piperazine-benzodioxin system—makes it a versatile precursor for drug discovery:

Targeted Drug Design

  • Kinase Inhibitors: Structural modifications at the piperazine nitrogen enhance selectivity for tyrosine kinases.

  • Antimicrobial Agents: Substituting the benzodioxin group with fluorinated arenes improves Gram-negative bacterial penetration.

Prodrug Development

Esterification of the primary amine increases oral bioavailability, with prodrug derivatives showing 3-fold higher plasma concentrations in rodent models.

Comparative Analysis with Related Triazines

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesBiological Activity
Target CompoundC₁₈H₂₅N₇O₂Piperazine-benzodioxin-triazineAnticancer, antimicrobial
AtrazineC₈H₁₄ClN₅Chlorinated triazineHerbicide
LamotrigineC₉H₇Cl₂N₅PhenyltriazineAnticonvulsant

Unlike simpler triazines (e.g., atrazine), the target compound’s piperazine and benzodioxin groups enable specific interactions with eukaryotic cellular targets, reducing off-target effects.

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